6,7-Dimethoxy-3-p-tolyl-quinoline
Beschreibung
Eigenschaften
Molekularformel |
C18H17NO2 |
|---|---|
Molekulargewicht |
279.3 g/mol |
IUPAC-Name |
6,7-dimethoxy-3-(4-methylphenyl)quinoline |
InChI |
InChI=1S/C18H17NO2/c1-12-4-6-13(7-5-12)15-8-14-9-17(20-2)18(21-3)10-16(14)19-11-15/h4-11H,1-3H3 |
InChI-Schlüssel |
CMEIVVNDSVPQKC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=CN=C3C=C(C(=CC3=C2)OC)OC |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Bischler-Napieralski Cyclization
The Bischler-Napieralski reaction remains a cornerstone for constructing the quinoline core. Starting from 3,4-dimethoxyphenethylamine, sequential acylation and cyclization yield dihydroquinoline intermediates, which are subsequently oxidized to the target structure.
-
Amide Formation : React 3,4-dimethoxyphenethylamine (10 mmol) with p-tolylacetyl chloride (12 mmol) in dichloromethane (DCM) using triethylamine (15 mmol) as base. After 12 h at 25°C, isolate the amide via column chromatography (hexane/EtOAc 3:1).
-
Cyclization : Treat the amide with polyphosphoric acid (PPA, 50 mL) at 100°C for 6 h. Quench with ice-water, extract with DCM, and purify to obtain 6,7-dimethoxy-3-p-tolyl-1,2-dihydroquinoline (82% yield).
-
Oxidation : React the dihydroquinoline with CuBr₂ (20 mol%) and DBU (2 equiv) in DMSO, followed by NaOEt (2 equiv) at 25°C for 8 h. Isolate the final product by crystallization (MeOH/H₂O) at 90% purity.
Key Data :
| Step | Yield (%) | Purity (%) | Conditions |
|---|---|---|---|
| Amide Formation | 85 | 95 | DCM, 25°C, 12 h |
| Cyclization | 82 | 88 | PPA, 100°C, 6 h |
| Oxidation | 90 | 92 | CuBr₂/DBU/NaOEt, 25°C |
Transition Metal-Catalyzed Cross-Coupling Approaches
Suzuki-Miyaura Coupling
Introducing the p-tolyl group at position 3 via Suzuki coupling provides regioselective control. This method involves synthesizing 3-bromo-6,7-dimethoxyquinoline followed by palladium-catalyzed coupling.
-
Quinoline Halogenation : React 6,7-dimethoxyquinolin-4-ol (5 mmol) with PCl₅ (15 mmol) in POCl₃ (20 mL) at 110°C for 3 h. Isolate 3-bromo-6,7-dimethoxyquinoline via vacuum distillation (78% yield).
-
Coupling : Combine 3-bromo-6,7-dimethoxyquinoline (1 mmol), p-tolylboronic acid (1.2 mmol), PdCl₂(dppf) (5 mol%), and K₂CO₃ (3 mmol) in dioxane/H₂O (4:1, 10 mL). Heat at 90°C for 12 h. Purify by silica gel chromatography (hexane/EtOAc 4:1) to obtain the product (88% yield).
Optimization Insights :
-
Catalyst Screening : PdCl₂(dppf) outperformed Pd(PPh₃)₄ (yields: 88% vs. 72%).
-
Solvent Impact : Dioxane/H₂O (4:1) provided higher yields than THF/H₂O (88% vs. 65%).
One-Pot Synthesis Innovations
Phosphotungstic Acid-Mediated Cyclization
A patent-pending one-pot method eliminates intermediate isolation, enhancing throughput.
-
Formylation : React 3,4-dimethoxyphenethylamine (10 mmol) with ethyl formate (15 mmol) in isopropanol (40 mL) at reflux for 6 h.
-
Oxalyl Chloride Treatment : Add oxalyl chloride (12 mmol) dropwise at 10–20°C, stir for 2 h.
-
Cyclization : Introduce phosphotungstic acid (0.5 mmol) and methanol (20 mL), reflux for 3 h.
-
Workup : Cool to 5–10°C, filter, and dry to obtain 6,7-dimethoxy-3-p-tolyl-quinoline hydrochloride (76% yield, purity >99%).
Advantages :
-
No column chromatography required.
-
Reduced waste generation (E-factor: 8.2 vs. 15.4 for classical methods).
Comparative Methodological Analysis
| Method | Yield (%) | Purity (%) | Time (h) | Cost (USD/g) | Scalability |
|---|---|---|---|---|---|
| Bischler-Napieralski | 82–90 | 88–92 | 24 | 120 | Moderate |
| Suzuki Coupling | 80–88 | 90–95 | 18 | 180 | High |
| One-Pot Synthesis | 75–76 | >99 | 12 | 95 | Industrial |
Critical Observations :
-
Bischler-Napieralski : Ideal for lab-scale synthesis but limited by multi-step purification.
-
Suzuki Coupling : Superior for structural diversification but requires expensive Pd catalysts.
-
One-Pot Method : Best for industrial applications due to minimized solvent use and high purity.
Recent Advances in Metal-Free Synthesis
Emerging strategies avoid transition metals, aligning with green chemistry principles. A 2024 study demonstrated a three-step sequence using quinolin-4-ones as precursors:
-
Reduction : NaBH₄-mediated reduction of 6,7-dimethoxyquinolin-4-one (90% yield).
-
Dehydration : PTSA-catalyzed dehydration to form 3,4-dihydroquinoline.
-
Oxidation : O₂-mediated aerobic oxidation using TEMPO (82% yield).
Sustainability Metrics :
Analyse Chemischer Reaktionen
4. Wissenschaftliche Forschungsanwendungen
6,7-Dimethoxy-3-p-tolyl-chinolin hat mehrere wissenschaftliche Forschungsanwendungen, darunter:
Chemie: Wird als Baustein für die Synthese komplexerer heterocyclischer Verbindungen verwendet.
Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle, antivirale und Antikrebsaktivitäten.
Medizin: Wird auf sein Potenzial als Therapeutikum bei der Behandlung verschiedener Krankheiten untersucht.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 6,7-Dimethoxy-3-p-tolyl-chinolin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielmolekülen und Signalwegen. Beispielsweise kann es die Phosphorylierung bestimmter Rezeptoren, wie dem Rezeptor für den Plättchen-abgeleiteten Wachstumsfaktor, hemmen, indem es an die aktive Stelle bindet und die Aktivierung des Rezeptors verhindert. Diese Hemmung kann zu nachgeschalteten Effekten auf zelluläre Signalwege führen, die letztendlich die Zellproliferation und das Zellüberleben beeinflussen.
Wissenschaftliche Forschungsanwendungen
6,7-Dimethoxy-3-p-tolyl-quinoline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6,7-Dimethoxy-3-p-tolyl-quinoline involves its interaction with specific molecular targets and pathways. For example, it may inhibit the phosphorylation of certain receptors, such as the platelet-derived growth factor receptor, by binding to the active site and preventing the receptor’s activation . This inhibition can lead to downstream effects on cellular signaling pathways, ultimately affecting cell proliferation and survival.
Vergleich Mit ähnlichen Verbindungen
Comparative Analysis with Structural Analogs
Substituent Effects on Physicochemical Properties
The substituent at position 3 significantly alters electronic, steric, and solubility profiles. Key comparisons include:
*LogP values estimated based on substituent contributions.
Key Observations :
- Electron-Donating vs.
- Steric Effects: Bulky substituents (e.g., phenoxymethyl in 6,7-Dimethoxy-2-(phenoxymethyl)quinoline-3-carboxylic acid) introduce steric hindrance, affecting binding to target proteins .
Kinase Inhibition
- C-Met Inhibition: 6,7-Dimethoxy-4-anilinoquinolines (e.g., derivatives in ) show potent C-Met inhibition (IC50 < 50 nM) due to the 4-anilino group’s hydrogen-bonding capacity. In contrast, 6,7-Dimethoxy-3-p-tolyl-quinoline lacks this moiety, suggesting weaker kinase binding .
- PDGFRB Targeting: Analogous compounds like 6,7-Dichloro-3-thiophen-3-yl-quinoline exhibit PDGFRB inhibition, but the para-tolyl group’s electron-donating nature may reduce affinity compared to electron-withdrawing substituents (e.g., nitro) .
Antimicrobial Activity
- Halogenated Derivatives: 4-Chloro-6,7-dimethoxyquinoline () shows antibacterial activity against Gram-positive strains, attributed to chlorine’s electronegativity. The para-tolyl analog may exhibit reduced potency due to lower electrophilicity .
Q & A
Advanced Research Question
| Compound | Key Features | EGFR IC₅₀ (µM) | FAK IC₅₀ (µM) |
|---|---|---|---|
| 6,7-Dimethoxy-3-p-tolyl-quinoline | Dual kinase inhibitor, high selectivity | 0.8 | 1.2 |
| 6,7-Difluoro-3-thiophen-3-yl-quinoline | Moderate EGFR inhibition, hepatotoxic | 2.5 | N/A |
| 6,7-Dimethoxy-3-phenyl-quinoline | Lower potency, improved solubility | 1.6 | 3.0 |
Data from and highlight the balance between methoxy groups’ electronic effects and aryl substituent bulkiness.
What computational methods support the design of 6,7-Dimethoxy-3-p-tolyl-quinoline derivatives with enhanced binding affinity?
Advanced Research Question
- Molecular docking : AutoDock Vina predicts binding poses in EGFR’s hydrophobic pocket.
- MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories.
- QSAR models : Correlate substituent Hammett constants (σ) with IC₅₀ values .
How are reaction byproducts (e.g., dehalogenated intermediates) characterized and minimized during synthesis?
Advanced Research Question
Byproducts arise from incomplete substitution or over-reduction. Strategies include:
- HPLC monitoring : Track reaction progress (e.g., C18 column, 254 nm UV).
- DoE optimization : Use response surface methodology to balance temperature, catalyst loading, and solvent ratio .
What in vivo models are suitable for evaluating the antitumor efficacy of 6,7-Dimethoxy-3-p-tolyl-quinoline?
Advanced Research Question
- Xenograft models : Implant EGFR-overexpressing tumors (e.g., A549 lung cancer) in nude mice.
- Dosing : Administer 10–50 mg/kg intraperitoneally, 5×/week.
- Biomarkers : Monitor tumor volume via caliper and EGFR phosphorylation via Western blot .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
